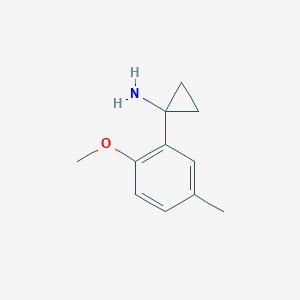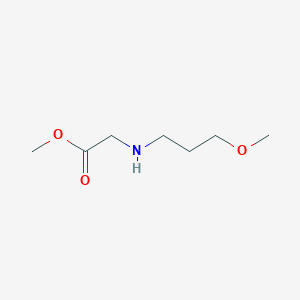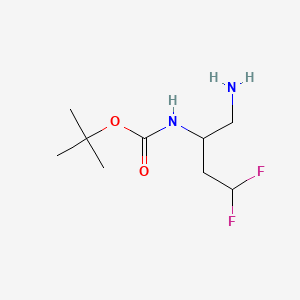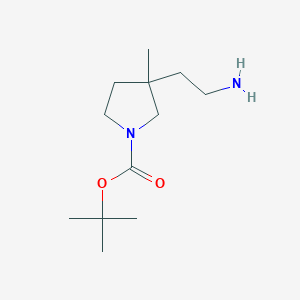
2-(Bromomethyl)thiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)thiolane: is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromomethyl group attached to the thiolane ring. Thiolanes are known for their diverse chemical reactivity and are used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-(Bromomethyl)thiolane typically involves the bromomethylation of thiolane. One efficient method for bromomethylation involves the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH). This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product .
Industrial Production Methods: In industrial settings, the bromomethylation process can be scaled up using similar reagents and conditions. The use of concentrated aqueous hydrobromic acid along with a formaldehyde source, such as paraformaldehyde, is common. This method ensures a consistent and high-yield production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bromomethyl)thiolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azidomethylthiolane or thiocyanatomethylthiolane.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: The major product is methylthiolane.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)thiolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)thiolane involves its reactivity with nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the bromomethyl group is replaced by other functional groups. The sulfur atom in the thiolane ring can also participate in redox reactions, further expanding its chemical versatility .
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)thiolane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less electrophilic compared to 2-(Bromomethyl)thiolane.
2-(Hydroxymethyl)thiolane: Contains a hydroxymethyl group, making it more hydrophilic and less reactive in substitution reactions.
2-(Methylthio)thiolane: Features a methylthio group, which alters its reactivity and makes it useful in different chemical contexts.
Uniqueness: this compound is unique due to its high electrophilicity, which makes it highly reactive in nucleophilic substitution reactions. This property is particularly valuable in organic synthesis, where it can be used to introduce various functional groups into molecules .
Eigenschaften
CAS-Nummer |
53310-35-3 |
|---|---|
Molekularformel |
C5H9BrS |
Molekulargewicht |
181.10 g/mol |
IUPAC-Name |
2-(bromomethyl)thiolane |
InChI |
InChI=1S/C5H9BrS/c6-4-5-2-1-3-7-5/h5H,1-4H2 |
InChI-Schlüssel |
TVWYIYIYMURMNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(SC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


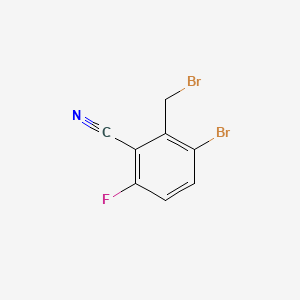

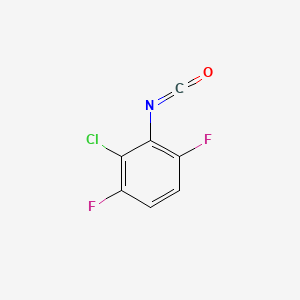
![rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol](/img/structure/B15323463.png)
![3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15323474.png)

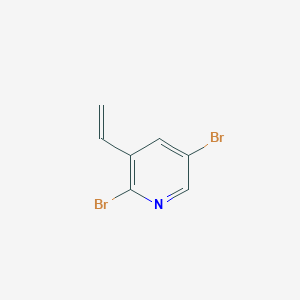
![3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid](/img/structure/B15323495.png)
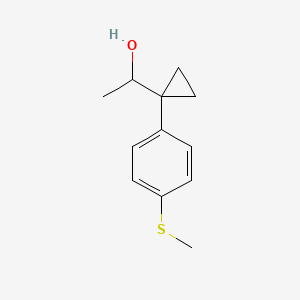
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B15323505.png)
